ESIPT-Enabled Dual Fluorescence: Ortho-Aniline Enables Reversible Proton Transfer with Tuneable Emission
2-(Imidazo[1,2-a]pyridin-2-yl)aniline (NHIPA, X = H) undergoes reversible Excited‑State Intramolecular Proton Transfer (ESIPT) at the S₁ state, yielding dual normal and tautomer emission bands. This behavior is quantitatively distinct from N‑substituted derivatives where the proton transfer becomes irreversible, leading to exclusive tautomer emission [1]. The ortho‑aniline geometry is essential for this reversible ESIPT pathway, as meta‑ and para‑isomers lack the requisite intramolecular N–H···N hydrogen bond [1].
| Evidence Dimension | ESIPT Reversibility and Emission Type at S₁ State (Gas Phase) |
|---|---|
| Target Compound Data | Reversible ESIPT → dual normal and tautomer emission |
| Comparator Or Baseline | N-substituted NHIPA (X = CH₃C₆H₄SO₂, C₆F₅SO₂, CF₃CO): Irreversible ESIPT → exclusive tautomer emission |
| Quantified Difference | Qualitative change from dual emission to single tautomer emission; fast, irreversible proton transfer predicted for N‑substituted derivatives |
| Conditions | TD-PBE0/6-311++G(d,p) and TD-M06-2X/6-311++G(d,p) levels of theory in gas phase and three solvent media [1] |
Why This Matters
Reversible ESIPT provides dual emission, enabling ratiometric sensing and white-light generation, a capability absent in irreversible systems and inaccessible to meta/para isomers.
- [1] Roohi H, Alizadeh P. Fine-tuned dual fluorescence behavior of N-substituted aniline-imidazopyridine based switches: Mechanistic understanding, substituent and solvent effects. Spectrochim. Acta A Mol. Biomol. Spectrosc. 2019, 214, 407-428. View Source
